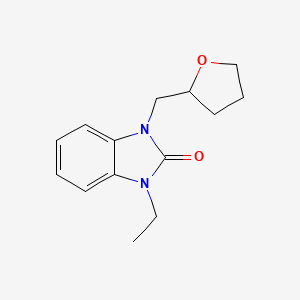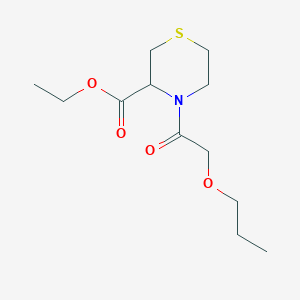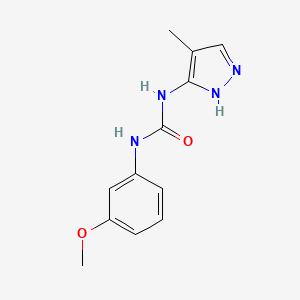![molecular formula C12H22N4O B6643534 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, also known as DMAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMAPP is a type of pyrimidine-based inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol works by binding to specific enzymes and inhibiting their activity. For example, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to inhibit the activity of protein kinase A, which is involved in a wide range of cellular processes, including cell growth and differentiation. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides, such as cAMP and cGMP.
Biochemical and Physiological Effects:
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to have a wide range of biochemical and physiological effects. For example, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cell signaling and gene expression. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. Additionally, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in lab experiments is that it can be expensive to produce, which may limit its accessibility to some researchers.
Orientations Futures
There are many potential future directions for research on 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol. One area of interest is the development of more selective inhibitors that target specific enzymes or pathways. Another area of interest is the use of 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and toxicity of 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, particularly in vivo.
Méthodes De Synthèse
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol is a synthetic compound that is typically produced through a multi-step process. The first step involves the reaction of 2,4-diamino-6-(dimethylamino)pyrimidine with 4-methyl-1-pentanol in the presence of a catalyst. This reaction produces a mixture of isomers, which are then separated and purified using various techniques, such as column chromatography and recrystallization. The final product is 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, which is a white crystalline solid.
Applications De Recherche Scientifique
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications, including as an inhibitor of various enzymes, such as protein kinases and phosphodiesterases. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been studied for its potential use as a tool for studying various biological processes, such as cell signaling and gene expression.
Propriétés
IUPAC Name |
3-[[2-(dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9(2)10(6-8-17)14-11-5-7-13-12(15-11)16(3)4/h5,7,9-10,17H,6,8H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVTNPYYIMPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)

![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643516.png)
![5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)